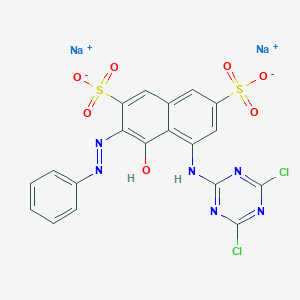

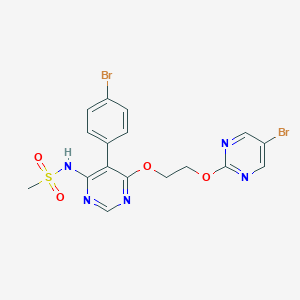

Macitentan IMpurity

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Macitentan IMpurity is a compound known for its potent dual endothelin receptor antagonist properties. It has been studied extensively for its pharmacological effects, particularly in the treatment of pulmonary arterial hypertension .

作用机制

Target of Action

Macitentan impurity, also known as N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide, primarily targets the endothelin receptors A and B (ET-A and ET-B) . These receptors play a crucial role in the regulation of vascular tone and cell proliferation .

Mode of Action

This compound acts as an antagonist, binding to the endothelin A and B receptors (ET-A and ET-B) and blocking signaling from endothelin-1 and -2 . This blockade inhibits the vasoconstrictive and proliferative effects of endothelin, leading to a decrease in pulmonary vascular resistance .

Biochemical Pathways

The action of this compound affects the endothelin signaling pathway. By blocking the endothelin receptors, it disrupts the signaling cascade that leads to vasoconstriction and cell proliferation . This results in the dilation of blood vessels and a reduction in abnormal cell growth .

Pharmacokinetics

The pharmacokinetics of this compound involves absorption, distribution, metabolism, and excretion (ADME). It is absorbed slowly, reaching maximum plasma concentration after approximately 9 hours . The apparent volume of distribution is 34 L and clearance is 1.39 L/h . The active metabolite of Macitentan, aprocitentan, reaches maximum concentration after 51 hours and has a 12.5-fold accumulation factor .

Result of Action

The molecular and cellular effects of this compound’s action include the dilation of blood vessels and a reduction in abnormal cell growth . This leads to a decrease in pulmonary vascular resistance, which can alleviate symptoms and slow the progression of diseases like pulmonary arterial hypertension .

Action Environment

Environmental factors such as the patient’s health status, age, sex, race, and renal function can influence the action, efficacy, and stability of this compound . For instance, older age and a higher level of baseline World Health Organization functional class were significantly associated with a higher adverse event occurrence . On the other hand, younger age and shorter disease duration were significantly associated with positive final effectiveness .

生化分析

Biochemical Properties

N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide is an impurity of Macitentan . Macitentan and its active metabolite, aprocitentan, are non-peptide, potent, dual endothelin receptor antagonists

Cellular Effects

Macitentan, the parent compound, has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Macitentan and its active metabolite, aprocitentan, are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on Macitentan have shown that it has stability issues in the final dosage form .

Dosage Effects in Animal Models

The effects of N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide at different dosages in animal models have not been reported. Studies on Macitentan have shown that it has a significant effect on pulmonary arterial hypertension in animal models .

Metabolic Pathways

The metabolic pathways involving N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide are not well known. Macitentan is metabolized by cytochrome P450 (CYP) enzymes, mainly CYP3A4, to its active metabolite aprocitentan .

Transport and Distribution

The transport and distribution of N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide within cells and tissues are not well studied. Macitentan is known to enter the liver by passive diffusion, resulting in low intrahepatic concentrations .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Macitentan IMpurity typically involves multiple steps starting from the structure of bosentan. . Specific reaction conditions and reagents used in the synthesis include:

Starting Materials: Bosentan derivatives

Reagents: Various brominated compounds and pyrimidines

Conditions: Controlled temperature and pressure settings to ensure the stability of intermediates and final products.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing stringent quality control measures .

化学反应分析

Types of Reactions

Macitentan IMpurity undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

科学研究应用

Macitentan IMpurity has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its therapeutic potential in treating pulmonary arterial hypertension and other cardiovascular diseases.

Industry: Utilized in the development of new pharmaceuticals and chemical products

相似化合物的比较

Similar Compounds

Bosentan: Another endothelin receptor antagonist with a similar structure but different pharmacokinetic properties.

Ambrisentan: Selective for the ET_A receptor, unlike Macitentan IMpurity, which targets both ET_A and ET_B receptors.

Uniqueness

This compound is unique due to its dual inhibition of ET_A and ET_B receptors, providing a broader therapeutic effect compared to compounds that target only one receptor subtype .

属性

IUPAC Name |

N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Br2N5O4S/c1-29(25,26)24-15-14(11-2-4-12(18)5-3-11)16(23-10-22-15)27-6-7-28-17-20-8-13(19)9-21-17/h2-5,8-10H,6-7H2,1H3,(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZPGENLNBOPON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Br2N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。